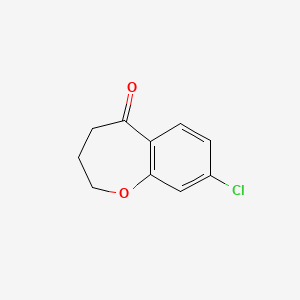![molecular formula C22H28N6O3 B2919386 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-80-2](/img/structure/B2919386.png)
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Management
Compounds similar to the one you’ve mentioned have shown promise in the management of Alzheimer’s disease (AD). They are explored for their potential to act as multi-target directed ligands (MTDLs) , which can modulate different targets involved in the neurodegenerative cascade of AD . This approach is particularly valuable because it addresses the molecular complexity of AD by targeting multiple synergistic pharmacologies within a single molecule.
Antioxidant Properties
Derivatives of benzylpiperidinyl compounds have been synthesized and screened for their ability to scavenge free radicals. In studies, some derivatives exhibited potent antioxidant properties, which were either comparable or more potent than comparator molecules like ascorbic acid, resveratrol, and trolox . This indicates the potential application of your compound in conditions where oxidative stress is a contributing factor.
Cholinesterase Inhibition
The compound’s structure suggests that it may have applications in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This is relevant for conditions like AD, where cholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain and thereby improve cognitive function .
Dual Inhibition Approach
The compound could be part of a novel pharmacological approach known as dual inhibition. This strategy involves a single molecule possessing dual inhibitory activity, which can lead to efficacious outcomes due to reduced pill burden, improved medication compliance, and decreased adverse effects or drug–drug interactions .
Polypharmacy Reduction
In geriatric and psychiatric patient care, polypharmacy poses risks such as medication non-compliance and adverse drug reactions. Compounds with dual-action, like the one you’re interested in, could reduce the need for multiple medications, thus minimizing these risks .
Central Nervous System Diseases
The compound’s ability to mitigate brain free radical damage while enhancing acetylcholine signaling makes it a candidate for developing poly-active molecules with utility in central nervous system (CNS) diseases. These molecules are designed to target specific contributory synergistic pharmacologies in a disease .
Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, AChE, by binding to its active site and inhibiting its activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This can have various downstream effects, including increased muscle contraction, enhanced memory and learning, and changes in heart rate, among others.
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . At the cellular level, this can result in enhanced cholinergic transmission, affecting various physiological processes. For example, in the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially improve cognitive function .
Eigenschaften
IUPAC Name |
2-[8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-19(21(30)26(2)22(25)31)28(13-17(23)29)18(24-20)14-27-10-8-16(9-11-27)12-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPPNWMJMUOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

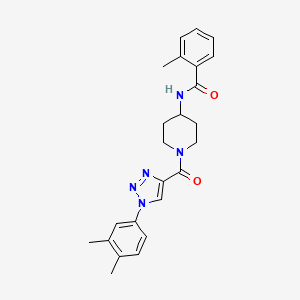

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)
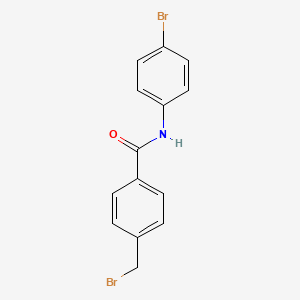
![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)
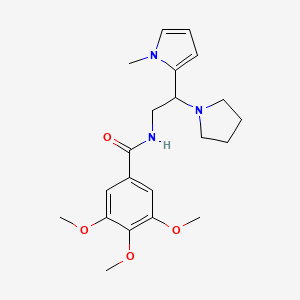


![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
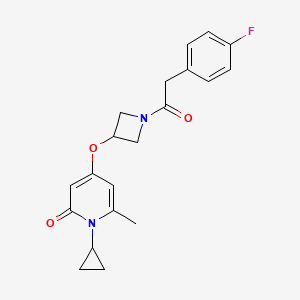
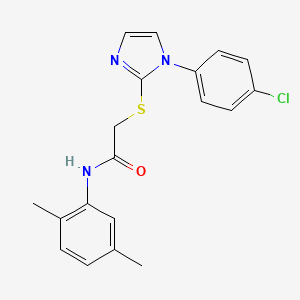
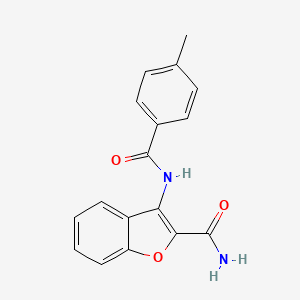
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
